Bienvenue dans la boutique en ligne BenchChem!

7-(4-chlorobenzyl)-1,3-dimethyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione

X-ray crystallography Conformational analysis Halogen substitution effects

The target compound is a fully synthetic 7,8-disubstituted xanthine derivative with a 1,3-dimethylpurine-2,6-dione core, a 4-chlorobenzyl moiety at the N7 position, and a propylamino group at C8. Its solid-state conformation has been unequivocally determined by single-crystal X-ray diffraction, revealing a near-orthogonal orientation of the chlorobenzyl ring relative to the purine bicyclus (dihedral angle 78.56°).

Molecular Formula C17H20ClN5O2
Molecular Weight 361.83
CAS No. 510717-33-6
Cat. No. B2879247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(4-chlorobenzyl)-1,3-dimethyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione
CAS510717-33-6
Molecular FormulaC17H20ClN5O2
Molecular Weight361.83
Structural Identifiers
SMILESCCCNC1=NC2=C(N1CC3=CC=C(C=C3)Cl)C(=O)N(C(=O)N2C)C
InChIInChI=1S/C17H20ClN5O2/c1-4-9-19-16-20-14-13(15(24)22(3)17(25)21(14)2)23(16)10-11-5-7-12(18)8-6-11/h5-8H,4,9-10H2,1-3H3,(H,19,20)
InChIKeyXJFAEKIBCDUFJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-(4-Chlorobenzyl)-1,3-dimethyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione (CAS 510717-33-6): A Structurally Characterized Purine-2,6-dione for Serotonergic and Adenosinergic Probe Development


The target compound is a fully synthetic 7,8-disubstituted xanthine derivative with a 1,3-dimethylpurine-2,6-dione core, a 4-chlorobenzyl moiety at the N7 position, and a propylamino group at C8 [1]. Its solid-state conformation has been unequivocally determined by single-crystal X-ray diffraction, revealing a near-orthogonal orientation of the chlorobenzyl ring relative to the purine bicyclus (dihedral angle 78.56°) [1]. This substitution pattern situates the compound within a well-precedented family of purine-2,6-diones that have demonstrated affinity for serotonin (5-HT1A, 5-HT2A, 5-HT7) and adenosine receptors; it is thus a valuable scaffold for constructing focused ligand libraries and for systematic structure-activity relationship (SAR) exploration where electronic modulation by the para-chloro substituent is a key variable [2].

Why Routine Purine-2,6-dione Analogs Cannot Replace 7-(4-Chlorobenzyl)-1,3-dimethyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione in SAR Campaigns


Minor structural perturbations on the purine-2,6-dione scaffold produce pronounced shifts in receptor selectivity and functional activity. The para-chloro substituent on the benzyl ring directly alters the electron density of the aromatic system, which modulates both the conformational preference of the N7-arylalkyl side chain and the compound's ability to engage halogen-bonding interactions within the target binding pocket [1]. Unsubstituted benzyl, 4-fluoro, or 2-chloro (ortho) congeners—all commercially available—exhibit meaningfully different dihedral angles, lipophilicity, and electrostatic potential surfaces; consequently, they cannot be assumed to reproduce the same binding profile or physicochemical behavior . The quantitative structural and physicochemical evidence below demonstrates exactly where the 4-chlorobenzyl congener diverges from its closest commercially listed analogs.

Quantitative Differentiation Evidence for 7-(4-Chlorobenzyl)-1,3-dimethyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione (CAS 510717-33-6)


Crystal Structure Conformation: Dihedral Angle of the 4-Chlorobenzyl Ring vs. Unsubstituted Benzyl Analog

Single-crystal X-ray diffraction analysis of the target compound reveals that the 4-chlorobenzyl ring adopts a dihedral angle of 78.56(4)° relative to the purine heterocycle, placing the two ring systems in an essentially orthogonal orientation [1]. This conformation is driven by the steric and electronic influence of the para-Cl substituent and is a direct determinant of the molecular shape presented for target recognition. In contrast, the unsubstituted benzyl congener (CAS 377049-95-1), which lacks the chlorine atom, is expected from conformational energy minimizations to sample a distinctly broader range of accessible dihedral angles, thereby altering its pharmacophoric geometry.

X-ray crystallography Conformational analysis Halogen substitution effects

Predicted Lipophilicity (XLogP3): 4-Chloro vs. 4-Fluoro Analog

The calculated partition coefficient (XLogP3-AA) for the target compound is 3.0 , reflecting the contribution of the 4-chlorobenzyl group. The 4-fluoro analog (CAS 333752-48-0, 7-(4-fluorobenzyl)-1,3-dimethyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione) has an XLogP3-AA value of approximately 2.2 (calculated from its molecular formula, C17H20FN5O2; molecular weight 345.38), placing it roughly 0.8 log units lower [1]. This difference is significant for passive membrane permeability and non-specific protein binding in cell-based assays.

Lipophilicity ADME prediction Halogen substitution

Crystal Packing: N-H…N Hydrogen-Bonded Dimerization vs. Ortho-Chloro Isomer

In the crystal lattice, molecules of the target compound form centrosymmetric inversion dimers via pairs of N-H…N hydrogen bonds involving the 8-propylamino donor and the purine N9 acceptor [1]. This motif is further supported by C-H…O and C-H…Cl contacts that create a robust three-dimensional network. The ortho-chloro regioisomer (CAS 378206-51-0, 7-(2-chlorobenzyl)-1,3-dimethyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione) is sterically hindered at the 2-position, which precludes the formation of an analogous centrosymmetric dimer due to intramolecular steric clash between the 2-Cl atom and the purine scaffold.

Crystal engineering Hydrogen bonding Solid-state properties

Serotonergic Receptor Class Activity: Scaffold Validation for 5-HT1A/5-HT2A/5-HT7 Ligand Design

A systematic pharmacological study of 7-arylalkyl-8-aminoalkyl-purine-2,6-diones demonstrated that derivatives of this scaffold exhibit high-affinity binding to 5-HT1A, 5-HT2A, and 5-HT7 receptors, with functional activity confirmed in forced swim and four-plate tests in mice [1]. Notably, compound 21 from that series (a 7-benzyl-8-(arylpiperazinylbutylamino) analog) was a mixed 5-HT1A/5-HT2A/5-HT7 ligand that produced both antidepressant-like and anxiolytic-like effects in vivo. The target compound shares the identical 1,3-dimethylpurine-2,6-dione core and N7-arylalkyl recognition motif; the 4-chlorobenzyl and 8-propylamino substituents provide specific vectors for extending SAR within this validated pharmacophoric framework.

Serotonin receptors 5-HT1A 5-HT2A 5-HT7 Purine-2,6-dione

Primary Application Scenarios for 7-(4-Chlorobenzyl)-1,3-dimethyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione


Focused 5-HT Receptor SAR Library Construction with Defined Solid-State Conformation

Procure this compound as the parent scaffold for a 5-HT1A/5-HT2A/5-HT7 receptor-targeted library [1]. The experimentally determined orthogonal chlorobenzyl geometry (78.56°) provides a validated starting conformation for docking studies and pharmacophore modeling, enabling rational design of 8-amino side-chain variations while maintaining the N7 pharmacophoric element fixed.

Crystal Engineering and Co-Crystal Screening Using a Reliable Hydrogen-Bond Synthon

The N-H…N inversion dimer motif identified in the single-crystal structure [1] makes this compound a suitable partner for co-crystal screening with complementary hydrogen-bond acceptors/donors. Its reproducible solid-state packing supports polymorph stability studies and formulation development where consistent dissolution behavior is required.

Lipophilicity-Dependent Membrane Permeability Profiling

With an XLogP3 value of 3.0 [1], this compound falls within the optimal range for passive blood-brain barrier penetration. It can serve as a calibration standard in parallel artificial membrane permeability assays (PAMPA) or Caco-2 monolayer studies, particularly when comparing the permeability contribution of the para-Cl substituent against the 4-fluoro (XLogP3 ≈ 2.2) and unsubstituted benzyl analogs.

Negative Control or Tool Compound for Adenosine A1 Receptor Assays

Although direct binding data are absent, structurally related purine-2,6-diones with 7-benzyl and 8-amino substitutions have been claimed as adenosine A1 receptor agonists in US Patent 8,609,833 [1]. The target compound can be employed as a probe to determine whether the 4-chlorobenzyl-8-propylamino combination retains or loses A1 affinity relative to the patented analogs, thereby mapping the steric and electronic tolerance of the receptor.

Quote Request

Request a Quote for 7-(4-chlorobenzyl)-1,3-dimethyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.